molecular formula C5H6F3NO3 B3031474 Glycine, N-(trifluoroacetyl)-, methyl ester CAS No. 383-72-2

Glycine, N-(trifluoroacetyl)-, methyl ester

Cat. No.: B3031474
CAS No.: 383-72-2
M. Wt: 185.1 g/mol
InChI Key: BTZLVUPFAOBHFS-UHFFFAOYSA-N
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Description

Glycine, N-(trifluoroacetyl)-, methyl ester (CAS 383-72-2) is a chemically modified amino acid derivative with the formula C₅H₆F₃NO₃ and a molecular weight of 185.1012 g/mol . Its IUPAC name is methyl [(trifluoroacetyl)amino]acetate, and it is characterized by a trifluoroacetyl (TFA) group protecting the amino moiety of glycine, coupled with a methyl ester at the carboxyl terminus. This compound is widely used in peptide synthesis as a protective group for amines and in analytical chemistry (e.g., derivatization for GC-MS) due to its volatility and stability .

Phase Transition Data :

  • Sublimation Enthalpy (ΔsubH): 57.3 kJ/mol (308 K, 293–463 K range).

Properties

IUPAC Name

methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c1-12-3(10)2-9-4(11)5(6,7)8/h2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZLVUPFAOBHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191673
Record name Glycine, N-(trifluoroacetyl)-, methyl ester
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Molecular Weight

185.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-72-2
Record name Glycine, N-(trifluoroacetyl)-, methyl ester
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Record name Glycine, methyl ester
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Record name Glycine, N-(trifluoroacetyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Synthetic Pathways

Trifluoroacetylation of Glycine

The primary step in synthesizing Glycine, N-(trifluoroacetyl)-, methyl ester involves introducing the trifluoroacetyl (Tfa) group to glycine’s amino group. Trifluoroacetic anhydride (TFAA) serves as the standard acylating agent under basic conditions. A typical procedure involves:

  • Dissolving glycine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Adding TFAA (1.2 equiv) dropwise followed by triethylamine (TEA, 2.5 equiv) to neutralize the generated trifluoroacetic acid.
  • Stirring the mixture at room temperature for 4–6 hours, yielding N-(trifluoroacetyl)glycine (Tfa-Gly-OH) with >95% conversion.

Critical Parameters :

  • Excess TFAA ensures complete acylation, but stoichiometric imbalances risk diacylation byproducts.
  • Temperature control below 25°C minimizes racemization, though glycine’s achirality simplifies this concern.

Methyl Esterification of N-(Trifluoroacetyl)glycine

Esterification of Tfa-Gly-OH with methanol proceeds via acid-catalyzed Fischer esterification or via activation of the carboxylate:

Fischer Esterification
  • Refluxing Tfa-Gly-OH (1.0 equiv) in methanol (10 vol) with concentrated sulfuric acid (0.1 equiv) for 12–18 hours.
  • Yields of 80–85% are typical, though prolonged reaction times risk trifluoroacetyl group hydrolysis.
Chloride-Mediated Activation
  • Converting Tfa-Gly-OH to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in DCM.
  • Subsequent reaction with methanol at -20°C affords the methyl ester in 90–92% yield with minimal racemization.

Comparative Efficiency :

Method Catalyst Time (h) Yield (%) Byproducts
Fischer H₂SO₄ 18 80 Hydrolysis products
Chloride-Mediated (COCl)₂ 2 92 HCl, SO₂

Advanced Synthesis Techniques

Vilsmeier Reagent for Acid Chloride Formation

The Vilsmeier reagent (DMF-oxalyl chloride complex) offers a mild alternative for generating Tfa-Gly-Cl:

  • Tfa-Gly-OH (1.0 equiv) is treated with DMF (0.1 equiv) and oxalyl chloride (1.1 equiv) in DCM at -15°C.
  • After 30 minutes, methanol (2.0 equiv) is added, yielding the methyl ester within 1 hour at 92% efficiency.

Advantages :

  • Lower temperatures (-15°C vs. 0°C for SOCl₂) reduce side reactions.
  • DMF catalyzes chloride formation without over-acidification.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS typically employs Fmoc/t-Bu strategies, N-trifluoroacetyl protection can be integrated:

  • Tfa-Gly-OMe is coupled to resin-bound peptides using HBTU/HOBt activation.
  • Post-synthesis, the methyl ester is cleaved with LiOH/THF/H₂O (2:2:1) while retaining the Tfa group.

Purification and Characterization

Isolation Protocols

  • Liquid-Liquid Extraction : Crude product partitioned between DCM and 5% NaHCO₃ removes residual TFA and unreacted glycine.
  • Recrystallization : Dissolving in hot hexane/ethyl acetate (3:1) followed by cooling yields crystalline product (mp 45–47°C).

Analytical Confirmation

  • ¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 4.05 (s, 2H, CH₂), 6.50 (br s, 1H, NH).
  • MS (ESI+) : m/z 185.10 [M+H]⁺, matching the molecular formula C₅H₆F₃NO₃.

Applications and Derivatives

Peptide Coupling Reactions

Tfa-Gly-OMe serves as a building block in fragment condensation:

  • Schotten-Baumann conditions (pH 9–10, 0°C) couple Tfa-Gly-OMe with amino acid esters at 4260 L/mol·s rates, minimizing azlactone formation.

Thioester Synthesis

Sulfamylbutyryl resins functionalized with Tfa-Gly-OMe enable native chemical ligation:

  • Cleavage with TFA/H₂O/TIS/phenol (88:5:2:5) yields glycine thioesters for protein semi-synthesis.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(trifluoroacetyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Trifluoroacetic acid and glycine derivatives.

    Reduction: Alcohol derivatives of glycine.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Glycine, N-(trifluoroacetyl)-, methyl ester is used as a building block in organic synthesis. Its unique trifluoroacetyl group makes it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its trifluoroacetyl group can act as a probe to investigate biochemical pathways.

Medicine: The compound is explored for its potential therapeutic applications. It can be used in the design of novel drugs and as a precursor for pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of Glycine, N-(trifluoroacetyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form stable complexes with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Thermodynamic Comparison

Compound Name CAS Formula MW (g/mol) ΔsubH (kJ/mol) Key Applications
Glycine, N-(trifluoroacetyl)-, methyl ester 383-72-2 C₅H₆F₃NO₃ 185.10 57.3 Peptide synthesis, GC-MS
Glycine, N-[N-TFA-glycyl]-, methyl ester 433-33-0 C₇H₉F₃N₂O₄ 242.15 127.9 Advanced peptide intermediates
N-TFA-L-Cysteine methyl ester 1577-62-4 C₆H₈F₃NO₃S 231.19 N/A Thiol modification in proteins

Table 2. Functional Group Impact on Properties

Compound Functional Groups Reactivity/Solubility Traits
Glycine, N-(TFA)-, methyl ester TFA, methyl ester High volatility, organic solubility
N-TFA-glycine (free acid) TFA, carboxylic acid Polar, low volatility
N-Ethyl-N-phenyl glycine methyl ester Ethyl, phenyl, methyl ester High lipophilicity

Biological Activity

Glycine, N-(trifluoroacetyl)-, methyl ester (also known as trifluoroacetylglycine methyl ester) is a fluorinated derivative of glycine that has garnered attention for its unique biochemical properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H6_6F3_3NO3_3. Its structure includes a trifluoroacetyl group that enhances its reactivity and interaction with biological molecules. The presence of the methyl ester moiety also plays a significant role in its biological activity.

This compound interacts with various molecular targets, primarily enzymes and receptors. The trifluoroacetyl group can form stable complexes with active sites of enzymes, thereby inhibiting their activity. This interaction modulates biochemical pathways and affects cellular functions. The compound's ability to undergo hydrolysis releases active metabolites that can exert biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

  • Synthesis and Characterization : A study focused on the synthesis of this compound highlighted its role as a building block in organic synthesis. The unique trifluoroacetyl group allows for diverse chemical reactions and interactions with biological targets.
  • Fluorinated Peptides : Research on fluorinated peptides demonstrated that the introduction of fluorine could enhance hydrophobic interactions within proteins, potentially leading to increased stability and altered biological activity. This suggests that this compound may similarly affect protein dynamics .

Comparative Analysis

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoroacetyl group; methyl esterEnzyme inhibition; protein interactions
Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl esterAdditional glycyl groupEnhanced binding; potential therapeutic uses
Glycine, N-acetyl-N-(trifluoroacetyl)-, methyl esterAcetyl group instead of trifluoroacetylVaries; less potent than trifluorinated derivatives

Research Applications

This compound is utilized in various research contexts:

  • Medicinal Chemistry : Its structure makes it a valuable intermediate for synthesizing novel pharmaceuticals.
  • Biochemical Studies : Used to probe enzyme mechanisms and study protein interactions due to its ability to mimic natural substrates.
  • Industrial Applications : Employed in producing specialty chemicals and materials due to its unique properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Glycine, N-(trifluoroacetyl)-, methyl ester?

  • Methodological Answer : The compound is typically synthesized via trifluoroacetylation of glycine methyl ester using trifluoroacetic anhydride (TFAA) under anhydrous conditions. This reaction involves nucleophilic attack by the amino group of glycine methyl ester on the electrophilic carbonyl carbon of TFAA, forming the N-(trifluoroacetyl) derivative. Purification is achieved via recrystallization or column chromatography. Stability during synthesis requires avoiding moisture and strong bases to prevent hydrolysis of the ester or trifluoroacetyl groups .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoroacetyl group (δ ~117 ppm for 19F^{19}\text{F}) and methyl ester (δ ~3.7 ppm for 1H^{1}\text{H}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns. For example, loss of COOCH3_3 or CF3_3CO groups aids structural confirmation .
  • Chromatography : Gas chromatography (GC) with trifluoroacetyl derivatization or HPLC with UV detection ensures purity .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions and prolonged exposure to light. Storage recommendations include:

  • Temperature : -20°C in airtight containers.
  • Solvents : Anhydrous dichloromethane or acetonitrile for dissolution.
  • Decomposition Products : Avoid contact with oxidizing agents to prevent release of toxic gases (e.g., CO, NOx_x) .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The trifluoroacetyl group can unintentionally transfer from resin-bound hydroxymethyl groups to amino groups during SPPS, leading to peptide chain termination. This occurs via intersite nucleophilic reactions during acid/base cycles. Prevention strategies include:

  • Resin Selection : Use 4-(oxymethyl)-phenylacetamidomethyl (PAM) resin, which lacks reactive hydroxymethyl sites.
  • Neutralization Conditions : Optimize tertiary amine concentrations to minimize transfer rates (e.g., <0.02% per cycle) .

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

  • Methodological Answer : Co-elution with similar derivatives (e.g., N-acetyl or other fluorinated esters) complicates GC/MS analysis. Solutions include:

  • Derivatization : Use trimethylsilyl (TMS) agents to enhance volatility and separation.
  • LC-MS/MS : Employ reverse-phase chromatography with tandem MS for selective detection in biological matrices.
  • Isotopic Labeling : 13C^{13}\text{C}- or 19F^{19}\text{F}-labeled internal standards improve quantification accuracy .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer : Discrepancies often stem from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization involves:

  • DoE (Design of Experiments) : Test factors like TFAA stoichiometry (1.2–2.0 eq.), reaction time (2–24 hrs), and solvent (DMF vs. DCM).
  • In Situ Monitoring : Use 19F^{19}\text{F} NMR to track reaction progress and intermediate stability.
  • Side Reaction Mitigation : Pre-dry glycine methyl ester to <0.1% water content, reducing hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-(trifluoroacetyl)-, methyl ester
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